molecular formula C₁₇H₂₂N₂O₂ B1147051 Doxylamine N-Oxide CAS No. 97143-65-2

Doxylamine N-Oxide

Cat. No. B1147051
CAS RN: 97143-65-2
M. Wt: 286.37
InChI Key:
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Description

Doxylamine N-Oxide is a chemical compound related to doxylamine, a well-known antihistamine used in over-the-counter sleep aids and allergy medications. However, the specific focus here is on its chemical and physical properties, synthesis, molecular structure, and chemical reactions, rather than its pharmacological applications.

Synthesis Analysis

The synthesis of N-oxides, including Doxylamine N-Oxide, involves the oxidation of the parent hydroxylamines. A study demonstrates the synthesis of enantiopure 3-substituted pyrroline N-oxides through highly regioselective oxidation, which may share similarities with Doxylamine N-Oxide synthesis (Goti et al., 1997). Another relevant method is the copper-catalyzed aerobic oxidation of N-substituted hydroxylamines, offering a general approach to accessing various nitroso compounds, including N-oxides (Frazier et al., 2012).

Molecular Structure Analysis

The molecular structure of N-oxides, including Doxylamine N-Oxide, can be analyzed through techniques such as X-ray crystallography. For example, the molecular structures of various methylhydroxylamine derivatives were determined, which provides insight into the structural characteristics that might be similar in Doxylamine N-Oxide (Rankin et al., 1981).

Chemical Reactions and Properties

N-oxides, including Doxylamine N-Oxide, undergo various chemical reactions. The synthesis and characterization of N-nitroso-N- alkylhydroxylamines and their complexes provide insights into the types of reactions N-oxides can participate in, such as redox reactions and complex formation (Abraham et al., 1987).

Physical Properties Analysis

The physical properties of Doxylamine N-Oxide, such as solubility, melting point, and boiling point, are critical for understanding its behavior in various environments. While specific data on Doxylamine N-Oxide was not found, studies on similar N-oxides can provide valuable insights. For example, the preparation and characterization of hexylamine functionalized reduced graphene oxide offer information on the dispersion and solubility properties of functionalized N-oxides (Bandyopadhyay et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of Doxylamine N-Oxide, can be inferred from studies on similar compounds. The copper(II)-catalyzed electrophilic amination of quinoline N-oxides with O-benzoyl hydroxylamines, for instance, demonstrates the reactivity of N-oxides in electrophilic amination reactions, which could be relevant to understanding the chemical behavior of Doxylamine N-Oxide (Li et al., 2015).

Scientific Research Applications

  • Metabolite Analysis and Characterization : Doxylamine N-Oxide has been identified and characterized as a metabolite of doxylamine in several studies. For instance, Korfmacher et al. (1988) used thermospray mass spectrometry to analyze doxylamine N-oxide and other metabolites, demonstrating the utility of this technique in metabolite analysis (Korfmacher et al., 1988).

  • Forensic Applications : María del Mar Ramírez Fernández et al. (2022) explored the incorporation of doxylamine and doxylamine N-Oxide in human hair. This study highlighted the relationship between dosage and hair concentration, and the impact of hair treatments like oxidative dying on these concentrations, which could have forensic implications (Fernández et al., 2022).

  • Metabolic Pathways in Animals : Slikker et al. (1986) investigated the metabolic fate of doxylamine in rhesus monkeys, identifying doxylamine N-Oxide among the metabolites. This study provided insights into the metabolic pathways and the role of doxylamine N-Oxide in these processes (Slikker et al., 1986).

  • Toxicological Studies : Bockholdt et al. (2001) reported on cases of doxylamine poisoning, where high concentrations of doxylamine and its metabolites, including doxylamine N-Oxide, were found in the blood and organs. This study contributes to the understanding of doxylamine's toxicological profile (Bockholdt et al., 2001).

  • Chemical and Pharmacological Properties : Studies like those by Oliveira et al. (2018) and Wunderlin et al. (2012) explore the broader chemical and pharmacological properties of compounds with N-O bonds, like doxylamine N-Oxide. These investigations are crucial for understanding the potential therapeutic applications and environmental impacts of these compounds (Oliveira et al., 2018); (Wunderlin et al., 2012).

properties

IUPAC Name

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIHSMRZIRBUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxylamine N-Oxide

CAS RN

99430-77-0
Record name 2-(1-(2-(Dimethylamino)ethoxy)-1-phenylethyl)pyridine 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099430770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-(2-(DIMETHYLAMINO)ETHOXY)-1-PHENYLETHYL)PYRIDINE 1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5E5H59OS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
16
Citations
WA Korfmacher, CL Holder… - Biomedical & …, 1988 - Wiley Online Library
… spectrum of a doxylamine metabolite identified as doxylamine Noxide. While the m/z 287 is … Figure 3(c) shows the CAD mass spectrum of the [M + HI+ ion from the doxylamine N-oxide …
Number of citations: 25 onlinelibrary.wiley.com
JO Lay Jr, CL Holder… - … & environmental mass …, 1989 - Wiley Online Library
… An additional abundant fragment ion corresponding to loss of 61 daltons was observed in the spectra of all seven antihistamine-N-oxides, including doxylamine-N-oxide. This fragment …
Number of citations: 10 onlinelibrary.wiley.com
MM Ramirez Fernandez, SMR Wille… - Drug Testing and …, 2022 - Wiley Online Library
… Figure 1: MRM chromatogram at the LOQ (5 pg/mg) of doxylamine and its metabolite doxylamine-N-oxide. Peak areas and intensity are indicated on the top of each chromatogram and …
CL Holder, WA Korfmacher, W Slikker Jr… - Biomedical mass …, 1985 - Wiley Online Library
… by the synthesis of doxylamine N-oxide and desmethyldoxylamine and by the use of methylation and acetylation derivatization techniques. Doxylamine N-oxide, desmethyldoxylamine, …
Number of citations: 34 onlinelibrary.wiley.com
W Slikker Jr, CL Holder, GW Lipe… - Journal of analytical …, 1986 - academic.oup.com
… The plasma metabolic profile was the same as the urinary profile except for the absence of doxylamine-N-oxide. The maximum plasma concentrations and elapsed time to attain these …
Number of citations: 21 academic.oup.com
CL Holder, HC Thompson Jr, AB Gosnell… - Journal of analytical …, 1987 - academic.oup.com
… The retention times for the polar nonconjugated metabolites were: doxylamine N-oxide (tR= … (A) with available standards of doxylamine n= oxide, desmethyldoxylamine and didesmeth…
Number of citations: 12 academic.oup.com
KD Eom, BH Jung, BC Chung, W Slikker… - YAKHAK HOEJI, 1992 - koreascience.kr
… 소변에서 doxylamine N-Oxide, didesmethyldoxyiamine, desmethyldoxylamine, 그리고 원래 약물인 doxylamine이 검출되었으며 대변에서는 원래 약물인 doxylamine, …
Number of citations: 2 koreascience.kr
KK Midha, TJ Jaworski, EM Hawes, G McKay… - N-Oxidation of Drugs …, 1991 - Springer
When undertaking development of methodology to analyse a compound containing an N-oxide, it is important to consider whether the compound is the N-oxide of a tertiary aliphatic …
Number of citations: 10 link.springer.com
CL Holder, PH Slitonen, W Slikker Jr… - Journal of analytical …, 1990 - academic.oup.com
… The ammonia DCIMS of (A) hydroxydoxylamine obtained from the p-glucuronidase treatment of the doxylamine 0-glucuronide metabolite and (B) doxylamine N-oxide standard. …
Number of citations: 3 academic.oup.com
W Slikker Jr, CL Holder, GW Lipe, JR Bailey… - Reproductive …, 1989 - Elsevier
… Recent studies from our laboratory indicate that doxylamine metabolism in the monkey proceeds via two minor pathways (doxylamine N-oxide formation and polar metabolite production…
Number of citations: 9 www.sciencedirect.com

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